molecular formula C7H10N2S B1374328 2-(Azetidin-3-yl)-4-methylthiazole CAS No. 1228254-57-6

2-(Azetidin-3-yl)-4-methylthiazole

Cat. No.: B1374328
CAS No.: 1228254-57-6
M. Wt: 154.24 g/mol
InChI Key: KQBGQPVVAYWNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-4-methylthiazole is a heterocyclic compound that features both azetidine and thiazole rings

Scientific Research Applications

2-(Azetidin-3-yl)-4-methylthiazole has several applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been designed as colchicine-binding site inhibitors (cbsi) . Colchicine is a potent drug used to treat gout, and its binding site is a crucial target for many therapeutic agents.

Mode of Action

If it acts similarly to other cbsis, it likely interacts with the colchicine binding site on tubulin . This interaction can inhibit the polymerization of tubulin, a critical process in cell division, thereby exerting its therapeutic effects.

Biochemical Pathways

Given its potential role as a cbsi, it may affect the microtubule dynamics within cells . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, L-084, an orally active carbapenem, was discovered through pharmacokinetic studies on various prodrug esters .

Result of Action

If it acts as a cbsi, it could potentially inhibit cell division by disrupting microtubule dynamics . This could lead to cell cycle arrest and potentially induce apoptosis, especially in rapidly dividing cells.

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could explore the potential applications of “2-(Azetidin-3-yl)-4-methylthiazole” in medicine or other fields. Given the importance of azetidines and thiazoles in pharmaceuticals, this compound could have interesting biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a straightforward route to functionalized azetidines and oxetanes, which can then be further modified to introduce the thiazole ring.

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-yl)-4-methylthiazole are less commonly reported in the literature. green and cost-effective synthetic methods are being developed to facilitate large-scale production. These methods often employ commercially available starting materials and environmentally friendly reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or reduce any double bonds present in the molecule.

    Substitution: The azetidine and thiazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Properties

IUPAC Name

2-(azetidin-3-yl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBGQPVVAYWNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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